Cas no 944664-83-9 (3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenZaldehyde)

3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde is a substituted benzaldehyde derivative characterized by its tert-butyl and ethoxy functional groups. This compound is of interest in organic synthesis due to its sterically hindered structure, which can influence reactivity and selectivity in condensation and oxidation reactions. The ethoxy group enhances solubility in polar organic solvents, while the tert-butyl substituent provides stability against degradation. Its aldehyde functionality makes it a versatile intermediate for the preparation of pharmaceuticals, fragrances, and specialty chemicals. The compound’s well-defined molecular structure ensures consistent performance in synthetic applications, offering precise control over reaction pathways. Proper handling under inert conditions is recommended to maintain purity.
3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenZaldehyde structure
944664-83-9 structure
Product Name:3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenZaldehyde
CAS No:944664-83-9
MF:C14H20O2
MW:220.307404518127
CID:6797705
PubChem ID:4772833
Update Time:2025-06-09

3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenZaldehyde Chemical and Physical Properties

Names and Identifiers

    • AKOS000113340
    • 3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenZaldehyde
    • MFCD07433280
    • 944664-83-9
    • Inchi: 1S/C14H20O2/c1-6-16-13-11(9-15)7-10(2)8-12(13)14(3,4)5/h7-9H,6H2,1-5H3
    • InChI Key: FYGVDYNEBVULSB-UHFFFAOYSA-N
    • SMILES: O(CC)C1C(C=O)=CC(C)=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 220.146329876g/mol
  • Monoisotopic Mass: 220.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenZaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB603903-250mg
3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde; .
944664-83-9
250mg
€775.40 2025-04-14
abcr
AB603903-500mg
3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde; .
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500mg
€1084.70 2025-04-14
abcr
AB603903-1g
3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde; .
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1g
€1498.00 2025-04-14

Additional information on 3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenZaldehyde

3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde: A Comprehensive Overview

3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde (CAS No. 944664-83-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its aromatic ring system substituted with a tert-butyl group, an ethoxy group, and a methyl group, along with an aldehyde functional group. The combination of these substituents imparts distinct chemical properties and reactivity patterns that make it a valuable building block in the synthesis of more complex molecules.

The molecular formula of 3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde is C14H18O2, and its molecular weight is 222.29 g/mol. The compound is typically synthesized through a series of well-established organic reactions, such as the alkylation of phenols followed by oxidation to form the aldehyde. The tert-butyl group provides steric protection and enhances the stability of the molecule, while the ethoxy and methyl groups contribute to its solubility and reactivity in various solvents.

In the pharmaceutical industry, 3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde has shown promise as an intermediate in the synthesis of drugs with diverse therapeutic applications. Recent studies have explored its use in the development of anti-inflammatory agents, antioxidants, and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro. This finding opens up new avenues for the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects.

Beyond pharmaceuticals, 3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde has also found applications in materials science. Its unique chemical structure makes it an excellent precursor for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound to synthesize polymeric materials with enhanced thermal stability and mechanical strength. These materials have potential applications in electronics, aerospace, and automotive industries.

In organic synthesis, 3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde serves as a versatile starting material for the preparation of complex organic molecules. Its aldehyde functional group can undergo a variety of reactions, such as nucleophilic addition, condensation, and reduction. These reactions enable chemists to introduce additional functional groups or modify existing ones to create molecules with desired properties. A notable example is its use in the synthesis of chiral compounds through asymmetric catalysis. A study published in Angewandte Chemie International Edition in 2021 demonstrated that this compound could be efficiently converted into enantiomerically pure products using chiral catalysts.

The environmental impact of 3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde is another important consideration. Recent research has focused on developing sustainable methods for its synthesis to minimize environmental footprint. Green chemistry principles have been applied to optimize reaction conditions and reduce waste generation. For instance, a study conducted at the University of Manchester explored the use of biocatalysts for the selective oxidation of phenols to aldehydes, which not only improves yield but also reduces the use of hazardous reagents.

In conclusion, 3-(1,1-Dimethylethyl)-2-ethoxy-5-methylbenzaldehyde (CAS No. 944664-83-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable building block for the synthesis of advanced materials and pharmaceuticals. Ongoing research continues to uncover new applications and improve synthetic methods, ensuring that this compound remains at the forefront of scientific innovation.

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